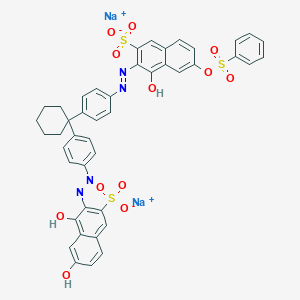
Acid red 163
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acid red 163 is a useful research compound. Its molecular formula is C44H34N4Na2O12S3 and its molecular weight is 952.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Cosmetic colorant. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Wastewater Treatment
Acid Red 163 has been investigated for its removal from wastewater, particularly in textile industries where dye effluents are a major concern. Various methods have been employed to degrade or remove this dye from contaminated water:
- Biodegradation : Research has shown that immobilized white rot fungi can effectively degrade this compound. The use of biochar as a carrier for these fungi enhances the degradation efficiency due to its high porosity and surface area. In optimal conditions, degradation rates can exceed 96% .
- Advanced Oxidation Processes (AOPs) : Studies have demonstrated that combining persulfate oxidation with ultrasound can significantly enhance the degradation rate of this compound in wastewater. Under optimal conditions (e.g., temperature, pH), nearly complete decolorization can be achieved within minutes .
Adsorption Techniques
The use of adsorbents such as activated carbon and iron-based composites has been explored for the removal of this compound from aqueous solutions. These materials can effectively capture the dye molecules, leading to significant reductions in concentration:
| Adsorbent | Removal Efficiency (%) | Conditions |
|---|---|---|
| Activated Carbon | Up to 85% | pH 6.8, stirring at 150 rpm |
| Iron-based Composites | Approximately 90% | pH adjusted to optimal levels |
These methods highlight the versatility of this compound in various environmental remediation strategies.
Textile Industry
This compound is extensively used as a dye in textiles due to its vibrant color and fastness properties. It is applied primarily on protein fibers such as wool and silk but can also be used on synthetic fibers with appropriate mordants.
Dyeing Properties
The dye exhibits good light fastness and resistance to washing, making it suitable for high-quality textile applications. The following table summarizes its fastness properties:
| Fastness Property | Rating (ISO Standard) |
|---|---|
| Light Fastness | 5 |
| Washing Fastness | 4 |
| Perspiration Fastness | 3-4 |
| Fastness to Seawater | 4-5 |
These properties ensure that textiles dyed with this compound maintain their color over time under various conditions .
Biomedical Applications
Emerging research suggests potential biomedical applications for this compound, particularly in drug delivery systems and as a tracer in biological studies. Its ability to form stable complexes with various biomolecules may facilitate targeted drug delivery mechanisms.
Drug Delivery Systems
Studies are exploring the use of this compound as a carrier for pharmaceuticals, leveraging its solubility and biocompatibility. The dye's structure allows for modifications that could enhance drug loading capacities and release profiles.
特性
CAS番号 |
13421-53-9 |
|---|---|
分子式 |
C44H34N4Na2O12S3 |
分子量 |
952.9 g/mol |
IUPAC名 |
disodium;3-[[4-[1-[4-[[7-(benzenesulfonyloxy)-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]phenyl]cyclohexyl]phenyl]diazenyl]-4,6-dihydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C44H36N4O12S3.2Na/c49-33-19-9-27-23-38(61(52,53)54)40(42(50)36(27)25-33)47-45-31-15-11-29(12-16-31)44(21-5-2-6-22-44)30-13-17-32(18-14-30)46-48-41-39(62(55,56)57)24-28-10-20-34(26-37(28)43(41)51)60-63(58,59)35-7-3-1-4-8-35;;/h1,3-4,7-20,23-26,49-51H,2,5-6,21-22H2,(H,52,53,54)(H,55,56,57);;/q;2*+1/p-2 |
InChIキー |
DLMKCDGEDBPAFO-UHFFFAOYSA-L |
SMILES |
C1CCC(CC1)(C2=CC=C(C=C2)N=NC3=C(C=C4C=CC(=CC4=C3O)O)S(=O)(=O)[O-])C5=CC=C(C=C5)N=NC6=C(C=C7C=CC(=CC7=C6O)OS(=O)(=O)C8=CC=CC=C8)S(=O)(=O)[O-].[Na+].[Na+] |
正規SMILES |
C1CCC(CC1)(C2=CC=C(C=C2)N=NC3=C(C=C4C=CC(=CC4=C3O)O)S(=O)(=O)[O-])C5=CC=C(C=C5)N=NC6=C(C=C7C=CC(=CC7=C6O)OS(=O)(=O)C8=CC=CC=C8)S(=O)(=O)[O-].[Na+].[Na+] |
Key on ui other cas no. |
13421-53-9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















